REACTION_CXSMILES
|
[NH2:1][C:2](C(Cl)(Cl)Cl)=[C:3]([C:10]#[N:11])[C:4]([O:6][CH2:7][CH:8]=[CH2:9])=O.CC([O-])=O.[K+].[OH2:21].[NH2:22][NH2:23].C(Cl)Cl>CN(C=O)C.C(#N)C>[NH2:1][C:2]1[C:3]([C:4]([O:6][CH2:7][CH:8]=[CH2:9])=[O:21])=[C:10]([NH2:11])[NH:23][N:22]=1 |f:1.2,3.4|
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Name
|
allyl 3-amino-4,4,4-trichloro-2-cyano-but-2-enoate
|
Quantity
|
619 g
|
Type
|
reactant
|
Smiles
|
NC(=C(C(=O)OCC=C)C#N)C(Cl)(Cl)Cl
|
Name
|
KOAc
|
Quantity
|
676.3 g
|
Type
|
reactant
|
Smiles
|
CC(=O)[O-].[K+]
|
Name
|
|
Quantity
|
2.476 L
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
167.6 mL
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
|
Quantity
|
2 L
|
Type
|
reactant
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was then stirred at ambient temperature for 2 h, at which stage 1H NMR
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
over 15 min
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
consumption of the starting material
|
Type
|
CUSTOM
|
Details
|
Reaction mixture
|
Type
|
TEMPERATURE
|
Details
|
was then heated overnight at 110° C.
|
Duration
|
8 (± 8) h
|
Type
|
TEMPERATURE
|
Details
|
to cool to ambient and
|
Type
|
STIRRING
|
Details
|
stirred for another 48 h
|
Duration
|
48 h
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered through a sintered glass funnel
|
Type
|
CUSTOM
|
Details
|
to remove the precipitated solid
|
Type
|
CUSTOM
|
Details
|
the filtrate was evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give a thick liquid
|
Type
|
FILTRATION
|
Details
|
the mixture filtered again
|
Type
|
CUSTOM
|
Details
|
to remove additional solids that
|
Type
|
CUSTOM
|
Details
|
have precipitated
|
Type
|
CUSTOM
|
Details
|
The filtrate was purified through a 1 kg silica gel plug (gradient of DCM/MeOH as an eluent), and the solvent
|
Type
|
CUSTOM
|
Details
|
was removed
|
Type
|
CUSTOM
|
Details
|
to afford an orange solid which
|
Type
|
TEMPERATURE
|
Details
|
heated at about 70° C. until all the solid
|
Type
|
TEMPERATURE
|
Details
|
to cool to ambient temperature
|
Type
|
CUSTOM
|
Details
|
to 2° C
|
Type
|
CUSTOM
|
Details
|
The precipitate that formed
|
Type
|
CUSTOM
|
Details
|
was isolated by filtration under vacuum
|
Type
|
WASH
|
Details
|
washed with chilled MeCN (˜50 mL)
|
Type
|
CUSTOM
|
Details
|
dried to constant mass in a vacuum oven
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=NNC(=C1C(=O)OCC=C)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 171.2 g | |
YIELD: PERCENTYIELD | 41% | |
YIELD: CALCULATEDPERCENTYIELD | 40.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |